molecular formula C11H15N3O B2386034 N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide CAS No. 2411241-25-1

N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide

Cat. No. B2386034
CAS RN: 2411241-25-1
M. Wt: 205.261
InChI Key: WLIGTECCRZSNMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline” is "1S/C13H15N3/c14-10-5-3-4-9 (8-10)13-11-6-1-2-7-12 (11)15-16-13/h3-5,8H,1-2,6-7,14H2, (H,15,16)" . Similarly, the InChI code for “(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine” is "1S/C8H13N3/c9-5-8-6-3-1-2-4-7 (6)10-11-8/h1-5,9H2, (H,10,11)" . These codes provide a detailed description of the molecular structure of the compounds.

Safety and Hazards

The safety and hazards of a compound can be determined by its safety information. For example, “3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline” has the hazard statements H302, H315, H319, and H335 . Similarly, “(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine” has the hazard statements H302, H315, H318, and H335 .

Future Directions

The future directions for the study of “N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the discovery of new applications and potential uses in various fields .

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11(15)12-7-10-8-5-3-4-6-9(8)13-14-10/h2H,1,3-7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIGTECCRZSNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NNC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide

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